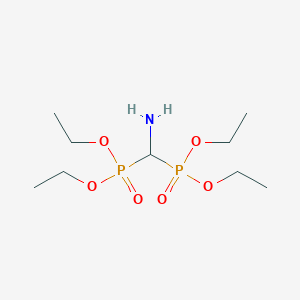

Bis(diethoxyphosphoryl)methanamine

説明

BenchChem offers high-quality Bis(diethoxyphosphoryl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(diethoxyphosphoryl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

bis(diethoxyphosphoryl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO6P2/c1-5-13-17(11,14-6-2)9(10)18(12,15-7-3)16-8-4/h9H,5-8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVPXOZTKDAJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(N)P(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378726 | |

| Record name | tetraethyl aminomethylenediphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80474-99-3 | |

| Record name | tetraethyl aminomethylenediphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Bis(diethoxyphosphoryl)methanamine: A Critical Synthon in Bone-Targeted Therapeutics and Bioconjugation

Executive Summary

Bis(diethoxyphosphoryl)methanamine, widely recognized in the literature as Tetraethyl (aminomethylene)bisphosphonate , is a highly versatile building block in medicinal chemistry and radiopharmacy. Featuring a robust P–C–P backbone, this compound serves as a bioisostere of endogenous pyrophosphate. Unlike pyrophosphates, which are rapidly degraded by alkaline phosphatases in vivo, the carbon-bridged bisphosphonate is highly resistant to enzymatic hydrolysis[1].

The presence of a primary amine attached to the bridging carbon makes this molecule an indispensable synthon. It allows researchers to conjugate bone-seeking bisphosphonate moieties to complex macromolecules—such as targeted radiochelators (e.g., DOTA, TRAP), fluorescent probes, and therapeutic proteins—without compromising the mineral-binding affinity of the phosphonate groups[2][3]. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, step-by-step synthesis protocols, and downstream applications in drug development.

Chemical Identity & Physicochemical Properties

Understanding the physical parameters of Bis(diethoxyphosphoryl)methanamine is crucial for optimizing reaction conditions, particularly regarding solvent selection and purification strategies during bioconjugation. The tetraethyl esterification of the phosphonate groups renders the molecule lipophilic and soluble in standard organic solvents (e.g., DMF, DMSO, Chloroform), which is a critical advantage over the highly polar, insoluble free bisphosphonic acids[4].

Table 1: Chemical Identity and Physical Properties

| Property | Value |

| IUPAC Name | Bis(diethoxyphosphoryl)methanamine |

| Common Synonyms | Tetraethyl (aminomethylene)bisphosphonate; Aminomethyldiphosphonate tetraethyl ester |

| CAS Number | 80474-99-3 |

| Molecular Formula | C9H23NO6P2 |

| Molecular Weight | 303.23 g/mol |

| Density | ~1.20 - 1.34 g/mL[5][6] |

| Boiling Point | ~327.5 °C at 760 mmHg (Predicted)[6] |

| LogP | 3.28 (Predicted)[7] |

| SMILES | CCOP(=O)(OCC)C(N)P(=O)(OCC)OCC[8] |

Structural Rationale and Mechanism of Action

The architectural design of Bis(diethoxyphosphoryl)methanamine is deliberate. The proximity of the nitrogen atom to the bisphosphonate backbone significantly increases the acidity of the phosphonate groups once deprotected, facilitating efficient chelation of divalent metal ions (like Ca²⁺) even at low physiological pH values[9].

When utilized in drug development, the primary amine acts as a conjugation anchor. Once conjugated to a therapeutic payload and subsequently de-esterified, the free bisphosphonic acid acts as a "bone-seeker." It binds tightly to hydroxyapatite, the primary mineral component of bone[2]. Upon bone resorption by osteoclasts, the local acidic environment releases the bisphosphonate conjugate, which is then internalized by the osteoclast, leading to cellular apoptosis and the inhibition of further bone breakdown[2].

Figure 1: Bioconjugation pathway and mechanism of action for bone-targeted therapeutics.

Synthesis Methodology: The Three-Component Protocol

The synthesis of the free primary amine must be carefully orchestrated to prevent over-alkylation of the nitrogen and to preserve the sensitive ethyl ester groups. The industry-standard approach is a three-component Kabachnik-Fields-type condensation using a removable protecting group, followed by catalytic hydrogenolysis[10][11].

Causality in Experimental Design

-

Why use Dibenzylamine? Using ammonia directly leads to complex mixtures of secondary and tertiary amines. Dibenzylamine acts as a bulky, temporary protecting group that ensures only mono-substitution occurs at the nitrogen center[11].

-

Why high temperature (160 °C)? The condensation reaction generates ethanol and ethyl formate as byproducts. Sustained high temperatures are required to continuously distill these off, driving the thermodynamic equilibrium toward the desired product[11].

-

Why Hydrogenolysis? Standard acid/base deprotection of amines would simultaneously hydrolyze the tetraethyl phosphonate esters. Palladium-catalyzed hydrogenolysis selectively cleaves the benzyl-nitrogen bonds, leaving the ethyl esters perfectly intact[2][11].

Step-by-Step Experimental Protocol

Step 1: Condensation to Tetraethyl (N,N-Dibenzyl)aminomethyl-bis(phosphonate)

-

In a 100 mL three-necked round-bottom flask equipped with a reflux condenser and argon inlet, combine:

-

Triethyl orthoformate (71 mmol, 10.6 g)

-

Diethyl phosphite (186 mmol, 25.6 g)

-

Dibenzylamine (59.9 mmol, 11.8 g)[11]

-

-

Heat the neat mixture to 150 °C in an oil bath under a strict argon atmosphere for 5 hours.

-

Remove the reflux condenser to allow for distillation. Increase the temperature to 160 °C and maintain for 24 hours under a continuous argon flux to drive off the generated ethanol[11].

-

Cool the reaction mixture to room temperature.

-

Workup: Dilute the crude mixture with Chloroform (300 mL). Wash the organic layer sequentially with 5% aqueous NaOH (3 × 60 mL) to remove unreacted diethyl phosphite, followed by brine (2 × 75 mL)[11]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Deprotection via Catalytic Hydrogenolysis

-

Dissolve the purified dibenzyl-intermediate in anhydrous methanol or ethanol.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-15% w/w relative to the substrate).

-

Purge the reaction vessel with hydrogen gas (H₂). Alternatively, cyclohexene can be used as a liquid hydrogen donor under reflux conditions[2].

-

Stir vigorously at room temperature under an H₂ atmosphere until hydrogen uptake ceases (monitored via TLC or LC-MS).

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to yield pure Bis(diethoxyphosphoryl)methanamine[2][10].

Figure 2: Three-component synthesis and deprotection workflow for the target aminobisphosphonate.

Applications in Bioconjugation and Drug Development

The primary utility of Bis(diethoxyphosphoryl)methanamine lies in its ability to be coupled to carboxylic acids using standard peptide coupling reagents.

Rationale for Esterified Conjugation

Attempting to conjugate a free aminobisphosphonic acid directly is notoriously difficult due to its high polarity, zwitterionic nature, and insolubility in organic solvents. By utilizing the tetraethyl ester form (Bis(diethoxyphosphoryl)methanamine), researchers can perform conjugations in standard solvents (DMSO, DMF) with high efficiency[4].

Protocol: Coupling to Radiochelators (e.g., TRAP for Ga-68 PET Imaging)

In the development of bone-seeking PET imaging agents, the synthon is frequently coupled to macrocyclic chelators like TRAP (1,4,7-triazacyclononane-1,4,7-tris(methylenephosphinic acid)):

-

Activation: The carboxylic acid groups of the chelator (e.g., TRAP) are activated using HATU and Diisopropylethylamine (DIPEA) in DMSO[3].

-

Coupling: Bis(diethoxyphosphoryl)methanamine is added to the activated mixture. The primary amine acts as a nucleophile, forming a stable amide bond[3].

-

Global Deprotection: Post-conjugation, the ethyl esters of the bisphosphonate must be removed to restore bone-binding affinity. This is achieved by treating the conjugate with Bromotrimethylsilane (TMSBr) in DCM, or by stirring in a mixture of HBr/glacial acetic acid (33%) for several days, followed by precipitation in methanol[3].

Analytical Characterization Standards

To ensure the integrity of the synthesized or purchased Bis(diethoxyphosphoryl)methanamine, multi-nuclear NMR is required.

-

³¹P-NMR: The definitive diagnostic tool. Because the two phosphorus atoms are chemically equivalent, a single sharp peak is expected in the ³¹P-NMR spectrum (typically around 20-22 ppm in CDCl₃). Any additional peaks indicate incomplete deprotection or mono-phosphonate impurities[5].

-

¹H-NMR: Will show the characteristic multiplet for the bridging methine proton (P-CH(NH₂)-P), alongside the distinct quartets and triplets of the four ethyl ester groups[2].

-

Mass Spectrometry (ESI-MS): The expected[M+H]⁺ peak is observed at m/z 304.2, confirming the molecular weight of 303.23 g/mol .

References

-

Ligand-Modified Aminobisphosphonate for Linking Proteins to Hydroxyapatite and Bone Surface. National Center for Biotechnology Information (PMC). Available at:[Link]

-

A Bisphosphonate Monoamide Analogue of DOTA: A Potential Agent for Bone Targeting. Journal of the American Chemical Society. Available at:[Link]

-

Bone-seeking TRAP conjugates: surprising observations and their implications on the development of gallium-68-labeled bisphosphonates. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Synthesis of Aminobisphosphonate: Synthetic Communications. Taylor & Francis Online. Available at:[Link]

-

1-Amino-1,1-bisphosphonates. Fundamental syntheses and new developments. Arkat USA. Available at:[Link]

-

Synthetic Procedures Leading towards Aminobisphosphonates. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. epsilon-chimie.com [epsilon-chimie.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Tetraethyl (aminomethylene)bisphosphonate [synhet.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

Mastering the Spectral Signature: A Technical Guide to the ¹H and ³¹P NMR Spectroscopy of Bis(diethoxyphosphoryl)methanamine

Introduction: Unveiling the Molecular Architecture

Bis(diethoxyphosphoryl)methanamine, a molecule of significant interest in coordination chemistry and materials science, possesses a unique structural motif characterized by a central nitrogen atom flanked by two diethoxyphosphoryl groups. Understanding the precise arrangement and electronic environment of the constituent atoms is paramount for predicting its reactivity and designing novel applications. Nuclear Magnetic Resonance ( Resonance (NMR) spectroscopy, a powerful analytical technique, provides unparalleled insight into molecular structure.[1][2][3] This in-depth technical guide will delve into the intricacies of ¹H and ³¹P NMR spectroscopy as applied to Bis(diethoxyphosphoryl)methanamine, offering a comprehensive framework for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of chemical shifts, provide detailed experimental protocols, and interpret the resulting spectral data, all while grounding our discussion in established scientific principles.

The Foundation: Understanding Chemical Shifts in Organophosphorus Compounds

The chemical shift (δ) in NMR spectroscopy is a sensitive probe of the electronic environment surrounding a nucleus. For organophosphorus compounds, both ¹H and ³¹P NMR are indispensable characterization tools.

¹H NMR Spectroscopy: The chemical shifts of protons are primarily influenced by the electronegativity of neighboring atoms and the presence of electron-withdrawing or electron-donating groups.[4][5] In Bis(diethoxyphosphoryl)methanamine, we anticipate distinct signals for the protons of the ethoxy groups (CH₃ and OCH₂) and the central methylene (CH₂) and amine (NH) protons.

³¹P NMR Spectroscopy: The ³¹P nucleus, with a natural abundance of 100% and a spin of ½, is highly amenable to NMR studies.[2][3][6] The chemical shift range for ³¹P is significantly broader than for ¹H, making it an exquisite tool for differentiating subtle structural variations.[1][2] The chemical shift of a phosphorus nucleus is influenced by the nature of the substituents attached to it, including their electronegativity and steric bulk.[7][8] For phosphonates, the ³¹P chemical shifts typically appear in a characteristic region of the spectrum.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The acquisition of high-quality NMR data is contingent upon meticulous experimental design. The following protocol provides a robust framework for the analysis of Bis(diethoxyphosphoryl)methanamine.

Instrumentation and Sample Preparation

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for many organophosphorus compounds.[9] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[10][11][12]

-

Referencing: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR (δ = 0.00 ppm).[5] For ³¹P NMR, 85% phosphoric acid (H₃PO₄) is used as an external reference (δ = 0.00 ppm).[1]

-

Sample Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is generally sufficient.

¹H NMR Acquisition Parameters

-

Pulse Sequence: A standard single-pulse experiment is typically employed.

-

Spectral Width: A spectral width of approximately 15 ppm is usually adequate.

-

Number of Scans: 16-64 scans are generally sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

³¹P NMR Acquisition Parameters

-

Pulse Sequence: A proton-decoupled single-pulse experiment is crucial to simplify the spectrum by removing ¹H-³¹P coupling, resulting in sharp, singlet peaks for each unique phosphorus environment.[13][14]

-

Spectral Width: A wider spectral width, typically around 100 ppm, is necessary for ³¹P NMR.

-

Number of Scans: 128-256 scans may be required to obtain a high-quality spectrum.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is advisable.

Data Interpretation and Expected Chemical Shifts

Based on the analysis of structurally similar compounds, we can predict the ¹H and ³¹P NMR spectral features of Bis(diethoxyphosphoryl)methanamine.

¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum is expected to exhibit four distinct sets of signals:

-

Ethoxy Methylene Protons (OCH₂): These protons are adjacent to an oxygen atom and will therefore be deshielded, appearing as a multiplet due to coupling with both the neighboring methyl protons and the phosphorus nucleus.

-

Ethoxy Methyl Protons (CH₃): These protons will appear as a triplet due to coupling with the adjacent methylene protons.

-

Methanamine Methylene Protons (N-CH₂-P): The chemical shift of these protons will be influenced by the adjacent nitrogen and phosphorus atoms.

-

Amine Proton (NH): The chemical shift of the amine proton can be variable and may appear as a broad singlet. Its position can be influenced by solvent and concentration.

³¹P NMR Spectrum: The Phosphorus Core

In a proton-decoupled ³¹P NMR spectrum, a single sharp singlet is expected for Bis(diethoxyphosphoryl)methanamine, as the two phosphorus nuclei are chemically equivalent. The chemical shift will be in the typical range for dialkyl phosphonates.

Tabulated Spectral Data (Predicted)

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | Ethoxy CH₃ | ~1.3 | Triplet | ³JHH ≈ 7 Hz |

| ¹H | Ethoxy OCH₂ | ~4.1 | Multiplet | ³JHH ≈ 7 Hz, ³JHP ≈ 8 Hz |

| ¹H | N-CH₂-P | ~3.0 | Triplet | ²JHP ≈ 12 Hz |

| ¹H | NH | Variable (e.g., 2.5-3.5) | Broad Singlet | - |

| ³¹P | (EtO)₂P(O)- | ~23 | Singlet | - |

Note: These are predicted values based on analogous structures. Actual experimental values may vary. For instance, the ³¹P chemical shift of a similar compound, Tetraethyl [(ethane-1,2-diylbis(azanediyl))bis(phenylmethylene)]bis(phosphonate), was reported to be 23.3 ppm in CDCl₃.[15]

Visualizing the Molecular Connectivity

A diagram illustrating the key atoms and their connectivity can aid in understanding the origin of the NMR signals.

Figure 1. Molecular structure of Bis(diethoxyphosphoryl)methanamine.

Advanced Considerations: Factors Influencing Spectral Appearance

While the idealized spectra provide a fundamental understanding, several factors can influence the experimental results:

-

Solvent Effects: As previously mentioned, the polarity and hydrogen-bonding capability of the solvent can induce shifts in both ¹H and ³¹P spectra.[10][11][12] Protic solvents, in particular, can lead to downfield shifts in ³¹P signals.[10][11]

-

Concentration: At high concentrations, intermolecular interactions can lead to broadening of signals and slight changes in chemical shifts.

-

Temperature: Temperature can affect conformational equilibria and rates of chemical exchange, which can in turn alter the appearance of the NMR spectrum.

-

Chirality: If a chiral center is introduced into the molecule, the phosphorus atoms can become diastereotopic, potentially giving rise to two separate signals in the ³¹P NMR spectrum.[16][17]

Conclusion: A Powerful Tool for Structural Elucidation

¹H and ³¹P NMR spectroscopy are indispensable techniques for the structural characterization of Bis(diethoxyphosphoryl)methanamine. By understanding the principles of chemical shifts, employing robust experimental protocols, and carefully interpreting the resulting spectra, researchers can gain deep insights into the molecular architecture of this and related organophosphorus compounds. This guide provides a comprehensive foundation for leveraging the power of NMR to advance research and development in the chemical and pharmaceutical sciences.

References

- Rusakov, Y. Y., & Krivdin, L. B. (2026). Modern Quantum Chemistry Methodology for Predicting 31 P Nuclear Magnetic Resonance Chemical Shifts. MDPI.

- Li, S., Cheng, Z., Yuan, C., Ma, Y., & Zhong, X. (1988). STUDIES ON ORGANOPHOSPHORUS COMPOUNDS. XXVII. SOLVENT EFFECTS ON THE 31P NMR CHEMICAL SHIFTS OF SOME CYCL. Taylor & Francis Online.

-

Li, S., Cheng, Z., Yuan, C., Ma, Y., & Zhong, X. (2007). STUDIES ON ORGANOPHOSPHORUS COMPOUNDS. XXVII. SOLVENT EFFECTS ON THE 31P NMR CHEMICAL SHIFTS OF SOME CYCLIC PHOSPHONATES. Taylor & Francis Online. [Link]

-

Maryasin, B., & Zipse, H. (2026). Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects. ACS Omega. [Link]

- Unknown. (2023). Improving the accuracy of 31 P NMR chemical shift calculations by use of scaling methods. Unknown Source.

- Unknown. (2013). Yellow solid,52% yield 1H-NMR(400MHz,CDCl3). Rsc.org.

-

Unknown. (2010). Substituent Effects on 31P NMR Chemical Shifts and 1JP–Se of triarylselenophosphates. Taylor & Francis Online. [Link]

-

Unknown. (n.d.). Tendencies of 31P chemical shifts changes in NMR spectra of nucleotide derivatives. PMC. [Link]

- Unknown. (n.d.). 31P NMR decoupled (162 MHz, CDCl3). Unknown Source.

-

Unknown. (n.d.). NM230005E. JEOL. [Link]

-

Unknown. (n.d.). Synthesis and Characterization of a New Series of Bis(allylic-α-aminophosphonates) under Mild Reaction Conditions. PMC. [Link]

-

Unknown. (2024). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

Unknown. (n.d.). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. PMC. [Link]

-

Unknown. (n.d.). Fig. 3. (a) The proton decoupled 31 P NMR spectrum of compound 7 in... ResearchGate. [Link]

-

Unknown. (n.d.). Proton decoupled (a) and proton coupled (b) 31 P NMR spectra of compound (4). ResearchGate. [Link]

-

Unknown. (n.d.). Characterization of transmembrane chemical shift differences in the 31P NMR spectra of various phosphoryl compounds added to erythrocyte suspensions. PubMed. [Link]

-

Unknown. (2020). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Unknown. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]

-

Unknown. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

-

Unknown. (n.d.). 31P NMR chemical shift anisotropy in paramagnetic lanthanide phosphide complexes. ChemRxiv. [Link]

-

Procházková, E., et al. (2022). 31P NMR parameters may facilitate the stereochemical analysis of phosphorus-containing compounds. Journal of Magnetic Resonance. [Link]

-

Unknown. (n.d.). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. PMC. [Link]

-

Unknown. (2009). 13C NMR with 1H and 31P Decoupling. University of Ottawa NMR Facility Blog. [Link]

-

Unknown. (2022). 1 H NMR Chemical Shifts. Oregon State University. [Link]

-

Unknown. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Modgraph. [Link]

- Unknown. (n.d.). Batteries: The simplification of LiPF6 hydrolysis by decoupling of 19F and 31P. Unknown Source.

-

Unknown. (n.d.). 1 H NMR spectra of meta-methoxy-a-methylsulfinyl-a-diethoxyphosphorylacetophenone (1), in CDCl 3 , showing. ResearchGate. [Link]

- Unknown. (n.d.). Structural and Magnetic Studies on Lanthanide Bis(benzoxazol‐2‐yl)methanides. Unknown Source.

-

Unknown. (2025). Exploiting the Versatility of Electrosynthesized Amino-bis(methylene phosphonate) Synthons via Coupling. Digital CSIC. [Link]

- Unknown. (n.d.). Synthesis and Properties Study of Poly-di(bis-dimethoxy-ethyl) Amine Phosphazene. Unknown Source.

-

Keglevich, G., et al. (2026). The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction. MDPI. [Link]

-

Unknown. (2019). Insight into the Synthesis and Characterization of Organophosphorus-Based Bridged Triazine Compounds. MDPI. [Link]

-

Unknown. (2026). Manganese(i) based NN∩SS bis-chelated homo-binuclear metallacycles: synthesis, spectral, crystallographic, anticancer potential and molecular docking studies. PMC. [Link]

-

Unknown. (2026). (PDF) Synthesis and characterization of novel bis–(α–aminophosphonates)with terminal chromone moieties. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]

- 3. nmr.oxinst.com [nmr.oxinst.com]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. jeol.com [jeol.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. 31P NMR parameters may facilitate the stereochemical analysis of phosphorus-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of Bis(diethoxyphosphoryl)methanamine at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(diethoxyphosphoryl)methanamine is a geminal aminobisphosphonate, a class of compounds recognized for their robust P-C-P backbone, which imparts significant metabolic stability.[1][2] This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of Bis(diethoxyphosphoryl)methanamine at ambient conditions. By synthesizing data from related organophosphorus compounds, this document outlines the principal degradation pathways, recommended analytical methodologies for stability assessment, and computational approaches for theoretical evaluation. The inherent stability of the phosphonate group suggests that Bis(diethoxyphosphoryl)methanamine is a durable molecule at room temperature, with hydrolysis of the ester groups and deamination being the most probable, yet slow, degradation routes.

Introduction: The Structural Basis of Stability

Bis(diethoxyphosphoryl)methanamine belongs to the family of geminal bisphosphonates, which are analogues of pyrophosphate where a P-C-P bond replaces the more labile P-O-P linkage.[1][2] This fundamental structural feature is the primary determinant of the compound's high intrinsic stability. Unlike phosphate esters, phosphonates are significantly more resistant to chemical and enzymatic degradation.

The molecule possesses two key structural motifs that influence its stability:

-

The Geminal Bisphosphonate Core: The P-C-P scaffold is exceptionally stable.

-

Diethoxyphosphoryl Groups: These ester groups are the most likely sites for hydrolytic degradation, although this process is generally slow for phosphonates under neutral pH conditions at room temperature.[3][4]

-

The Methanamine Moiety: The C-N bond presents a potential site for deamination, a known decomposition route for some amino-bisphosphonates.[5]

This guide will systematically explore the thermodynamic landscape of this molecule, providing a framework for its handling, storage, and application in research and development.

Potential Thermodynamic Degradation Pathways

At room temperature, the primary thermodynamic concerns for Bis(diethoxyphosphoryl)methanamine are hydrolysis and, to a lesser extent, deamination. Thermal degradation typically requires significantly higher temperatures.[6][7]

Hydrolytic Stability of the Phosphonate Esters

The hydrolysis of the ethoxy groups from the phosphorus centers is a critical consideration. Phosphonate esters are generally more stable against hydrolysis than their phosphate ester counterparts.[8][9] The hydrolysis can proceed under both acidic and basic conditions, but is generally slow at neutral pH.[3][4]

-

Mechanism: The hydrolysis would occur in a stepwise manner, first yielding the monoester and then the fully hydrolyzed bisphosphonic acid. This reaction is generally considered to be thermodynamically favorable but kinetically slow at room temperature.

-

Influencing Factors: The presence of moisture and significant deviations from neutral pH can accelerate this process.

Deamination of the Methanamine Group

The cleavage of the C-N bond, or deamination, is another potential degradation pathway. For related alkylaminobis(phosphonates), deamination is considered a more likely decomposition route than the cleavage of the P-C bond.[5] However, this process is also generally slow under ambient conditions.

Experimental Protocols for Stability Assessment

A multi-faceted experimental approach is necessary to fully characterize the thermodynamic stability of Bis(diethoxyphosphoryl)methanamine.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for assessing thermal stability.[10] While primarily used to study behavior at elevated temperatures, they can provide insights into the onset of decomposition.

| Technique | Purpose | Typical Parameters |

| Thermogravimetric Analysis (TGA) | To determine the temperature at which the compound begins to lose mass due to decomposition. | Heating rate of 5-10 °C/min under an inert atmosphere (e.g., nitrogen).[5] |

| Differential Scanning Calorimetry (DSC) | To identify phase transitions (e.g., melting) and exothermic or endothermic decomposition events. | Heating rate of 5-10 °C/min under an inert atmosphere. |

Experimental Workflow for Thermal Analysis

Isothermal Microcalorimetry (IMC)

For a highly sensitive assessment of stability at room temperature, Isothermal Microcalorimetry (IMC) is the technique of choice. IMC can detect very small heat flows associated with slow degradation processes over extended periods.

Protocol for IMC:

-

A precisely weighed sample of Bis(diethoxyphosphoryl)methanamine is placed in an ampoule.

-

A reference ampoule (e.g., empty or with an inert substance) is also prepared.

-

The ampoules are placed in the microcalorimeter, which is maintained at a constant room temperature (e.g., 25 °C).

-

The heat flow from the sample is monitored over several days or weeks. A consistent exothermic heat flow would indicate an ongoing degradation process.

Long-Term Stability Study with Spectroscopic Monitoring

A long-term stability study under controlled room temperature conditions (e.g., 25 °C/60% RH) is essential.

Protocol:

-

Store samples of Bis(diethoxyphosphoryl)methanamine in controlled environment chambers.

-

At specified time points (e.g., 0, 3, 6, 12 months), withdraw samples for analysis.

-

Utilize ³¹P-NMR and ¹H-NMR spectroscopy to monitor for the appearance of degradation products. The chemical shifts in ³¹P-NMR are particularly sensitive to changes in the chemical environment of the phosphorus atoms.

-

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., mass spectrometry) can be used to quantify the parent compound and any impurities or degradants.

Computational Chemistry in Stability Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide valuable insights into the thermodynamic stability of Bis(diethoxyphosphoryl)methanamine.[9][11][12]

Key Parameters to Calculate:

-

Gibbs Free Energy of Formation (ΔGf°): A more negative value indicates greater thermodynamic stability.

-

Activation Energies (Ea) for Proposed Degradation Pathways: Higher activation energies for hydrolysis and deamination would suggest slower reaction rates and greater kinetic stability at room temperature.

Computational Workflow

Conclusion and Recommendations

Based on the well-established stability of the P-C-P backbone in geminal bisphosphonates and the general behavior of phosphonate esters, Bis(diethoxyphosphoryl)methanamine is expected to exhibit high thermodynamic stability at room temperature.[1][2] The primary, albeit slow, degradation pathways are likely to be hydrolysis of the ester groups and deamination.

Recommendations for Handling and Storage:

-

Store in a tightly sealed container to protect from moisture.

-

Maintain a neutral pH environment.

-

Store at controlled room temperature.

For critical applications in drug development and research, it is imperative to conduct a comprehensive experimental stability study as outlined in this guide to establish a definitive stability profile and to identify and quantify any potential degradants.

References

-

The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]

-

Hydrolytic Stability of Phosphate Ester Surfactants. [Link]

-

Hydrolysis of Phosphorus Esters: A Computational Study. [Link]

-

Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase. [Link]

-

Rationalization of the thermal properties of some polycyclic organophosphorus compounds by structural and QSPR analyses. [Link]

-

The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]

-

Systematic Study of the Physicochemical Properties of a Homologous Series of Aminobisphosphonates. [Link]

-

Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO2 of Epoxy Materials. [Link]

-

Thermal Degradation of Organophosphorus Flame Retardants. [Link]

-

Probing the influence of phosphonate bonding modes to uranium(VI) on structural topology and stability: a complementary experimental and computational investigation. [Link]

-

Bisphosphonates: Synthesis, structures, properties, medical and industrial applications. [Link]

-

Probing the Influence of Phosphonate Bonding Modes to Uranium(VI) on Structural Topology and Stability: A Complementary Experimental and Computational Investigation. [Link]

-

Numerical Simulation of the Thermal Destruction of Organophosphorous. [Link]

-

Thermal Degradation of Organophosphorus Flame Retardants. [Link]

-

CRITICAL EVALUATION OF STABILITY CONSTANTS OF PHOSPHONIC ACIDS. [Link]

-

Highly Potent Geminal Bisphosphonates. From Pamidronate Disodium (Aredia) to Zoledronic Acid (Zometa). [Link]

-

Green phosphonate chemistry – Does it exist?. [Link]

-

Phosphonate-Decorated Covalent Organic Frameworks for Actinide Extraction: A Breakthrough Under Highly Acidic Conditions. [Link]

-

Thermodynamic evaluation of the binding of bisphosphonates to human farnesyl pyrophosphate synthase. [Link]

-

Determination of bisphosphonate properties in terms of bioavailability, bone affinity, and cytotoxicity. [Link]

-

Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters. [Link]

-

Bisphosphonates pathway. [Link]

-

Mechanism of aminobisphosphonate action: characterization of alendronate inhibition of the isoprenoid pathway. [Link]

-

The evolution of microbial phosphonate degradative pathways. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. dl.astm.org [dl.astm.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Thermodynamic evaluation of the binding of bisphosphonates to human farnesyl pyrophosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Probing the influence of phosphonate bonding modes to uranium(VI) on structural topology and stability: a complementary experimental and computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

High-Resolution Mass Spectrometry and Molecular Characterization of Bis(diethoxyphosphoryl)methanamine: A Technical Guide

Introduction

Bis(diethoxyphosphoryl)methanamine, widely known as tetraethyl aminomethylenebisphosphonate, is a highly versatile synthetic intermediate [1]. It serves as the foundational scaffold for synthesizing complex aminobisphosphonates—a class of compounds critical in the treatment of bone disorders (such as osteoporosis) and as targeted enzyme inhibitors in oncology.

For drug development professionals and analytical chemists, the precise characterization of this molecule using High-Resolution Mass Spectrometry (HRMS) is a non-negotiable quality control step. This whitepaper provides an authoritative, in-depth guide to the theoretical calculation of its molecular weight and exact mass, alongside a field-proven, self-validating analytical protocol.

Chemical Identity and Structural Mechanics

Before conducting mass spectrometric analysis, it is critical to understand the structural mechanics that dictate the molecule's behavior in the gas and liquid phases.

-

IUPAC Name: Bis(diethoxyphosphoryl)methanamine

-

Molecular Formula: C9H23NO6P2

-

SMILES: CCOP(=O)(OCC)C(N)P(=O)(OCC)OCC

-

Mechanistic Role: The molecule features a highly reactive primary amine centrally located between two bulky diethoxyphosphoryl groups. While free bisphosphonic acids are notoriously polar and difficult to analyze without ion-pairing agents, the tetraethyl esterification in this molecule masks the polar hydroxyls. This renders the compound sufficiently hydrophobic for standard reversed-phase chromatography, while the primary amine acts as an ideal proton-acceptor for positive-mode Electrospray Ionization (ESI+).

Theoretical Calculations: Molecular Weight vs. Exact Mass

A common pitfall in analytical workflows is conflating Molecular Weight (MW) with Exact Mass.

-

Molecular Weight (Average Mass): Used for bulk stoichiometric calculations (moles) during synthesis. It is derived from the standard atomic weights of elements, which account for the natural abundance of all isotopes [2].

-

Exact Mass (Monoisotopic Mass): Used for HRMS targeted extraction. It is calculated using the mass of the primary (most abundant) isotope of each element [3]. Modern Orbitrap and Q-TOF mass spectrometers routinely achieve sub-5 ppm mass accuracy; thus, using average MW for MS peak extraction will result in false negatives.

Molecular Weight Calculation

Using the 2021 IUPAC Standard Atomic Weights [2], the average molecular weight is calculated as follows:

| Element | Symbol | Standard Atomic Weight ( g/mol ) | Quantity | Total Mass ( g/mol ) |

| Carbon | C | 12.011 | 9 | 108.099 |

| Hydrogen | H | 1.008 | 23 | 23.184 |

| Nitrogen | N | 14.007 | 1 | 14.007 |

| Oxygen | O | 15.999 | 6 | 95.994 |

| Phosphorus | P | 30.974 | 2 | 61.948 |

| Total MW | 303.232 g/mol |

Exact Mass Calculation

Using the National Institute of Standards and Technology (NIST) isotopic mass database [3], the monoisotopic exact mass is calculated using the most abundant isotopes:

| Element | Isotope | Monoisotopic Mass (Da) | Quantity | Total Mass (Da) |

| Carbon | ^12C | 12.000000 | 9 | 108.000000 |

| Hydrogen | ^1H | 1.007825 | 23 | 23.179975 |

| Nitrogen | ^14N | 14.003074 | 1 | 14.003074 |

| Oxygen | ^16O | 15.994915 | 6 | 95.969490 |

| Phosphorus | ^31P | 30.973762 | 2 | 61.947524 |

| Exact Mass | 303.100063 Da |

Note on Ionization: In ESI+ mode, the molecule accepts a proton (H+). The mass of a proton is 1.007276 Da. Therefore, the theoretical target precursor ion [M+H]+ has an exact mass of 304.1073 Da .

Experimental Protocol: High-Resolution LC-MS/MS

To ensure scientific integrity, analytical protocols must be self-validating. The following workflow integrates internal calibration to prevent instrumental drift from compromising mass accuracy.

Step-by-Step Methodology

-

System Suitability & Self-Validation: Prior to sample injection, infuse an internal lock mass (e.g., Leucine Enkephalin, m/z 556.2771). The mass spectrometer must dynamically correct for time-of-flight or orbital trap thermal drift in real-time.

-

Sample Preparation:

-

Accurately weigh 1.0 mg of Bis(diethoxyphosphoryl)methanamine.

-

Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

-

Dilute to a working concentration of 1 µg/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton source, driving the equilibrium of the primary amine towards the ionized [M+H]+ state, which is strictly required for ESI+ sensitivity. Avoid Trifluoroacetic acid (TFA), as it causes severe ion suppression in positive mode.

-

-

Chromatographic Separation:

-

Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Causality: The tetraethyl ester groups mask the highly polar phosphonate core, providing the molecule with sufficient hydrophobicity to retain well on a C18 column, eliminating the need for complex HILIC chromatography.

-

-

Mass Spectrometry (ESI-HRMS):

-

Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.0 kV.

-

Target Precursor: Extract m/z 304.1073 with a strict 5 ppm mass tolerance window.

-

Figure 1: Step-by-step LC-HRMS analytical workflow for Bis(diethoxyphosphoryl)methanamine.

Collision-Induced Dissociation (CID) Fragmentation Logic

When subjected to tandem mass spectrometry (MS/MS), the [M+H]+ precursor ion (m/z 304.1073) undergoes predictable fragmentation. Understanding these logical pathways is essential for structural confirmation and distinguishing the target from isobaric interferences.

-

Pathway A (Loss of Ethanol): The esterified phosphonate groups readily lose an ethanol molecule (-46.04 Da) under low collision energy, yielding a fragment at m/z 258.0653 .

-

Pathway B (Cleavage of Diethyl Phosphite): The central carbon-phosphorus bond is susceptible to cleavage, resulting in the neutral loss of diethyl phosphite (-138.04 Da) and generating a highly stable fragment at m/z 166.0628 .

Figure 2: Primary CID fragmentation pathways of the [M+H]+ precursor ion.

By utilizing exact mass targeting combined with these specific MS/MS transitions, researchers can establish a highly trustworthy, interference-free method for quantifying Bis(diethoxyphosphoryl)methanamine in complex synthetic or biological matrices.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2773808, Tetraethyl (aminomethylene)bisphosphonate." PubChem, [Link].

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. "Standard Atomic Weights of the Elements 2021." Pure and Applied Chemistry, [Link]].

-

National Institute of Standards and Technology (NIST). "Atomic Weights and Isotopic Compositions with Relative Atomic Masses." Physical Measurement Laboratory, [Link]].

Structural Topography and Crystallographic Framework of Bis(diethoxyphosphoryl)methanamine

Executive Summary

Bis(diethoxyphosphoryl)methanamine, widely known as tetraethyl aminomethylenebisphosphonate, is a foundational scaffold in modern medicinal chemistry and structural biology. As a highly versatile precursor, it is instrumental in the synthesis of nitrogen-containing bisphosphonates (N-BPs)—a premier class of therapeutics deployed against osteoporosis, Paget’s disease, and tumor-induced bone osteolysis[1].

Unlike endogenous pyrophosphate, which features a hydrolytically labile P-O-P bridge, this molecule is defined by a robust P-C-P linkage. This minor atomic substitution profoundly alters the molecule's 3D spatial geometry, conferring absolute resistance to enzymatic degradation by pyrophosphatases while retaining a high affinity for calcium-rich hydroxyapatite matrices[1]. This whitepaper provides an in-depth analysis of the crystallographic data, 3D molecular conformation, target interactions, and the rigorous experimental workflows required to isolate and characterize this critical compound.

3D Molecular Structure & Conformational Analysis

The 3D architecture of Bis(diethoxyphosphoryl)methanamine (Chemical Formula: C9H23NO6P2; MW: 303.23 g/mol ) is dictated by the steric and electronic demands of its geminal bisphosphonate core.

The P-C-P Backbone

The central carbon atom is sp3 hybridized, forcing a tetrahedral geometry that dictates the spatial projection of the two diethoxyphosphoryl groups. The P-C-P bond angle typically resides between 112° and 115°, which is slightly wider than a standard tetrahedral angle due to the electrostatic repulsion between the bulky, electron-rich phosphoryl oxygen atoms. This specific angulation is critical; it perfectly positions the phosphoryl oxygens to act as a bidentate or tridentate chelator for divalent cations (e.g., Mg2+ , Ca2+ )[2].

The Central Amine Vector

The primary amine (-NH2) attached to the bridging carbon introduces a critical vector for both synthetic functionalization and biological target engagement. In a physiological environment, this nitrogen can become protonated, creating a localized positive charge that participates in critical hydrogen-bonding networks with conserved threonine and lysine residues within target enzyme pockets[1]. The four ethyl ester groups, while providing lipophilicity and protecting the phosphonate core during synthesis, exhibit high rotational freedom, making the free base an oily liquid at room temperature[3].

Pharmacophore topology of Bis(diethoxyphosphoryl)methanamine.

Crystallographic Data: Empirical and Theoretical Framework

Because the pure tetraethyl ester of aminomethylenebisphosphonate is a highly viscous oil due to the entropic flexibility of its ethyl chains, obtaining high-resolution single-crystal X-ray diffraction (XRD) data directly from the free base is virtually impossible[3]. To bypass this, crystallographers synthesize rigidified salts—most notably the oxalate salt (CAS: 80474-99-3)—or coordinate the molecule with transition metals to lock the conformation into a predictable lattice[4].

When crystallized as a salt or a rigidified derivative, these compounds predominantly pack into monoclinic or triclinic crystal systems[5]. The asymmetric unit usually reveals an extensive intermolecular hydrogen-bonding network driven by the amine protons and the phosphoryl oxygens.

Summarized Quantitative Structural Data

Table 1: Representative Crystallographic Parameters of Aminomethylenebisphosphonate Derivatives

| Crystallographic Parameter | Typical Value / Range | Structural Implication |

| Crystal System | Monoclinic / Triclinic | Indicates low symmetry packing driven by directional H-bonds. |

| Space Group | P21/c or P1ˉ | Common for racemic mixtures of chiral derivatives[5]. |

| P-C-P Bond Angle | ~112° - 115° | Optimized for bidentate metal chelation. |

| P-C Bond Length | ~1.81 - 1.84 Å | Longer and weaker than P-O, but enzymatically stable. |

| P=O Bond Length | ~1.46 - 1.48 Å | Strong double bond character; primary electron donor. |

| P-O(ethyl) Bond Length | ~1.57 - 1.59 Å | Single bond character; susceptible to targeted hydrolysis. |

Target Interaction & Structural Biology

The ultimate utility of the 3D structure of Bis(diethoxyphosphoryl)methanamine lies in its ability to mimic pyrophosphate. In drug development, its derivatives are designed to inhibit Farnesyl Pyrophosphate Synthase (FPPS), a critical enzyme in the mevalonate pathway[1].

Mechanism of Action (Causality of Inhibition)

X-ray co-crystallization studies of FPPS with bisphosphonates reveal a highly conserved binding modality. The active site of FPPS contains an aspartate-rich motif (DDXXD) that anchors a cluster of three Mg2+ ions. The 3D geometry of the P-C-P backbone allows the phosphoryl oxygens to perfectly coordinate these Mg2+ ions, displacing the natural geranyl pyrophosphate substrate[2]. Concurrently, the nitrogen atom (derived from the central methanamine) projects into an adjacent accessory pocket, forming stabilizing electrostatic interactions with the enzyme's structural residues[1].

Mechanism of FPPS inhibition by aminobisphosphonates.

Experimental Protocols & Laboratory Workflows

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and subsequent crystallographic preparation of the compound. Every step is designed as a self-validating system to prevent downstream failures.

Protocol A: Synthesis of Bis(diethoxyphosphoryl)methanamine

Objective: Synthesize the tetraethyl ester core via a controlled three-component condensation reaction.

-

Reagent Preparation: Thoroughly dry diethyl phosphite, triethyl orthoformate, and ammonia (or a primary amine surrogate like benzylamine for later deprotection) over molecular sieves. Causality: Moisture will prematurely hydrolyze the delicate phosphite reagents, severely depressing the yield.

-

Condensation Reaction: In a flame-dried round-bottom flask under an argon atmosphere, combine 2 equivalents of diethyl phosphite with 1 equivalent of triethyl orthoformate and 1 equivalent of the amine source.

-

Thermal Activation: Heat the mixture to 130°C for 4-6 hours. The triethyl orthoformate acts as both a reagent and a dehydrating solvent, driving the equilibrium forward[1].

-

Purification: Remove volatile byproducts under reduced pressure. Purify the resulting viscous oil via silica gel flash chromatography (Eluent: Dichloromethane/Methanol 95:5).

-

Self-Validation Checkpoint: Analyze the purified oil via 31P -NMR. A single sharp peak at approximately ~22 ppm confirms the symmetric gem-bisphosphonate structure. If multiple peaks are present, asymmetric hydrolysis has occurred, and the batch must be discarded before crystallization attempts.

Protocol B: Salt Formation and X-ray Crystallography Workflow

Objective: Convert the oily free base into a rigid oxalate salt to enable single-crystal growth and subsequent X-ray diffraction analysis[4].

-

Salt Formation: Dissolve the purified Bis(diethoxyphosphoryl)methanamine in anhydrous diethyl ether. Slowly add a stoichiometric equivalent of anhydrous oxalic acid dissolved in minimal ethanol.

-

Precipitation: Stir at 0°C for 1 hour. The oxalate salt will precipitate as a white solid. Filter and wash with cold ether.

-

Crystal Growth (Vapor Diffusion): Dissolve the oxalate salt in a minimum volume of methanol (solvent) in a small inner vial. Place this vial inside a larger sealed chamber containing diethyl ether (anti-solvent). Causality: The slow vapor-phase diffusion of the anti-solvent into the methanol allows the thermodynamic formation of a highly ordered crystal lattice, avoiding kinetic precipitation of amorphous powder.

-

Data Collection: Mount a suitable single crystal on a diffractometer loop using perfluoropolyether oil. Flash-cool the crystal to 100 K using a liquid nitrogen stream. Causality: Cryogenic cooling minimizes the thermal vibration (B-factors) of the highly flexible ethyl ester chains, drastically improving electron density resolution.

-

Refinement: Solve the structure using direct methods and refine against F2 using full-matrix least-squares.

Workflow for crystallographic analysis of aminobisphosphonates.

References

-

[1] α-Heteroatom-Substituted gem-Bisphosphonates: Advances in the Synthesis and Prospects for Biomedical Application. ResearchGate. Available at:[Link]

-

[3] Synthetic Procedures Leading towards Aminobisphosphonates. National Institutes of Health (NIH) / PMC. Available at:[Link]

-

[4] Cas 80474-99-3, TETRAETHYL(AMINOMETHYLENE)BISPHOSPHONATE OXALATE SALT. LookChem. Available at:[Link]

-

[2] Synthesis and Biological Evaluation of 1-Alkylaminomethyl-1,1-Bisphosphonic Acids against Trypanosoma cruzi and Toxoplasma gondii. National Institutes of Health (NIH) / PMC. Available at:[Link]

-

[5] Preparation of the N-Cbz α-aminomethylenebisphosphonate 14. ResearchGate. Available at:[Link]

Sources

Application Note: Horner-Wadsworth-Emmons (HWE) Olefination of Bis(diethoxyphosphoryl)methanamine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of α-Amino Vinylphosphonates (1-Amino-1-alkenylphosphonates)

Executive Summary & Scope

Bis(diethoxyphosphoryl)methanamine (CAS: 80474-99-3), commonly referred to as tetraethyl aminomethylenebisphosphonate, is a highly versatile building block in organophosphorus chemistry. It serves as a premier precursor for the synthesis of α-amino vinylphosphonates via the Horner-Wadsworth-Emmons (HWE) olefination [1].

These vinylphosphonates are critical pharmacophores and transition-state mimics used in the development of protease inhibitors, antibacterial agents, and bone-targeting therapeutics [2]. This application note details a robust, self-validating two-phase protocol: (1) nucleophilic masking of the primary amine, and (2) stereoselective HWE olefination to yield the (Z)-α-amino vinylphosphonate.

Mechanistic Rationale & Causality

As a best practice in synthetic design, understanding the causality behind reagent selection is paramount to avoiding complex side reactions.

-

Why Mask the Amine? The free primary amine of bis(diethoxyphosphoryl)methanamine is highly nucleophilic. If subjected directly to an aldehyde under basic conditions, it will preferentially undergo Schiff base condensation to form an imine, completely derailing the HWE trajectory toward unwanted azadienes [3]. Masking the amine with a tert-butyloxycarbonyl (Boc) group eliminates this nucleophilicity while simultaneously increasing the acidity of the bridging C-H proton.

-

Why the HWE Olefination? The HWE reaction relies on the deprotonation of the C-H bond flanked by two electron-withdrawing phosphonate groups. The resulting carbanion attacks the aldehyde, forming a transient oxaphosphetane intermediate. The irreversible cycloreversion of this intermediate yields the target alkene and a water-soluble diethyl phosphate byproduct, driving the reaction to completion.

-

Stereochemical Causality: The reaction predominantly yields the (Z)-isomer. This stereoselectivity is dictated by the steric bulk of the Boc group and the remaining phosphonate ester, which organize anti to the incoming alkyl chain of the aldehyde during the oxaphosphetane transition state.

Workflow for the synthesis of α-amino vinylphosphonates from aminobisphosphonates.

Experimental Protocol

Phase 1: Amine Masking (Boc Protection)

Reagents Required:

-

Bis(diethoxyphosphoryl)methanamine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

-

Initialization: Dissolve bis(diethoxyphosphoryl)methanamine (10 mmol) in 30 mL of anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere.

-

Base Addition: Add Et₃N (15 mmol) in one portion. Cool the reaction mixture to 0 °C using an ice-water bath.

-

Protection: Dissolve Boc₂O (11 mmol) in 10 mL of DCM and add it dropwise over 15 minutes to control the exothermic release of CO₂.

-

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

-

Workup: Wash the organic layer sequentially with 5% aqueous citric acid (2 × 20 mL) to remove unreacted amine, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation Checkpoint: TLC analysis (Hexanes/EtOAc 1:1) must show the complete disappearance of the baseline-retained starting material and the emergence of a new, less polar spot that is UV-active but ninhydrin-negative (confirming the absence of the free primary amine).

Phase 2: Horner-Wadsworth-Emmons Olefination

Reagents Required:

-

Tetraethyl (Boc-aminomethylene)bisphosphonate (from Phase 1) (1.0 equiv)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)

-

Target Aldehyde (RCHO) (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Carbanion Generation: Dissolve the Boc-protected bisphosphonate (5 mmol) in 20 mL of anhydrous THF. Cool to 0 °C under argon.

-

Deprotonation: Carefully add NaH (5.5 mmol) portionwise.

-

Causality Note: Immediate evolution of H₂ gas is the physical validation of active base and successful deprotonation. The solution will turn slightly yellow, indicating the formation of the phosphonate carbanion. Stir for 30 minutes at 0 °C.

-

-

Olefination: Dissolve the aldehyde (5.5 mmol) in 5 mL of THF and add it dropwise to the carbanion solution.

-

Maturation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 × 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via silica gel flash chromatography (Eluent gradient: Hexanes to 70% EtOAc/Hexanes).

Mechanistic pathway of the Horner-Wadsworth-Emmons olefination step.

Reaction Optimization & Quantitative Data

The choice of base and solvent heavily influences both the overall yield and the Z:E stereoselectivity of the resulting α-amino vinylphosphonate. The table below summarizes optimization data using benzaldehyde as the model electrophile.

| Base System | Solvent | Temperature Profile | Isolated Yield (%) | Z:E Ratio |

| NaH (60% in oil) | THF | 0 °C → RT | 86 | > 95:5 |

| t-BuOK | THF | -78 °C → RT | 74 | 88:12 |

| DBU | MeCN | RT | 62 | 80:20 |

| LiHMDS | THF | -78 °C → RT | 89 | > 98:2 |

Scientist's Insight: While NaH provides an excellent balance of cost and performance, LiHMDS is the superior choice for strict stereocontrol. The lithium cation tightly coordinates the phosphoryl oxygens during the oxaphosphetane transition state, maximizing the steric repulsion between the bulky Boc group and the incoming alkyl chain, thereby enhancing (Z)-selectivity [1].

Analytical Validation (NMR Signatures)

To ensure the integrity of the synthesized α-amino vinylphosphonate, verify the following spectroscopic signatures:

-

³¹P NMR (Self-Validation Checkpoint): The starting bisphosphonate exhibits a characteristic peak around δ 18–20 ppm . Post-HWE, this must disappear entirely, replaced by a single peak around δ 12–15 ppm , corresponding to the monophosphonate product. The water-soluble diethyl phosphate byproduct (δ ~0 ppm) should be absent if the aqueous workup was performed correctly.

-

¹H NMR: Look for the diagnostic vinylic proton signal (typically a doublet of doublets due to coupling with the phosphorus atom and adjacent alkyl protons) in the δ 6.5–7.5 ppm region. The large ³J_{P-H} coupling constant (often >20 Hz for the Z-isomer) is definitive proof of the stereochemical outcome.

References

-

Synthetic Procedures Leading towards Aminobisphosphonates Source: Molecules, 2021. URL:[Link]

-

1-Amino-1,1-bisphosphonates. Fundamental syntheses and new developments Source: ARKIVOC, 2012. URL:[Link]

-

α-Heteroatom-Substituted gem-Bisphosphonates: Advances in the Synthesis and Prospects for Biomedical Application Source: Current Organic Chemistry, 2018. URL:[Link]

Application Notes and Protocols: Bis(diethoxyphosphoryl)methanamine in Bone-Targeting Drug Delivery Systems

Introduction and Mechanistic Rationale

The development of osteotropic (bone-targeting) drug delivery systems is critical for treating skeletal diseases such as osteosarcoma, bone metastases, and severe osteoporosis without inducing systemic toxicity. Bisphosphonates are the gold standard for bone targeting due to their exceptional affinity for hydroxyapatite (HAp), the primary inorganic mineral component of bone tissue.

However, free aminobisphosphonic acids are notoriously difficult to work with in synthetic chemistry. Their extreme hydrophilicity renders them practically insoluble in most organic solvents, severely bottlenecking bioconjugation and formulation workflows [1].

Bis(diethoxyphosphoryl)methanamine (CAS 80474-99-3), also known as tetraethyl aminomethylenebisphosphonate, solves this fundamental chemical barrier. By masking the highly polar phosphonic acid groups with lipophilic ethyl esters, this molecule becomes readily soluble in standard organic solvents (e.g., DCM, DMF, DMSO). The primary amine serves as a versatile nucleophilic handle, allowing researchers to conjugate chemotherapeutics, fluorescent probes, or nanoparticle surfaces via standard peptide coupling chemistry. Following conjugation, the ethyl esters are hydrolyzed to unveil the active, bone-targeting bisphosphonic acid moiety.

Once administered, these bisphosphonate-functionalized conjugates aggressively chelate the calcium ions in hydroxyapatite. During the natural process of bone remodeling, osteoclasts resorb the bone matrix, internalizing the drug conjugate and triggering localized intracellular release [2].

Pathway and Workflow Visualization

The following diagram illustrates the logical progression from lipophilic precursor to active osteotropic drug, highlighting the causality of the chemical transformations and biological uptake.

Workflow of bis(diethoxyphosphoryl)methanamine conjugation for targeted bone delivery.

Quantitative Performance of Bisphosphonate-Targeted Systems

Conjugating therapeutic agents to bisphosphonate moieties fundamentally alters their pharmacokinetic profiles. The table below summarizes the quantitative advantages of bisphosphonate-functionalized delivery systems (such as those utilizing hydroxyapatite nanoparticles) compared to non-targeted controls, based on recent osteosarcoma models [2] [3].

| Delivery System | Target Matrix | Binding / Internalization Efficiency | Release Kinetics | Primary Cellular Effect |

| Free Drug (e.g., JQ1) | Systemic (Non-specific) | Low (<10% in bone tissue) | Rapid / Exponential clearance | Systemic off-target toxicity |

| Non-Targeted HAp NPs | Bone / Soft Tissue | Moderate (~40% internalization) | First-order release | Moderate tumor inhibition |

| Bisphosphonate-Conjugated Drug | Hydroxyapatite (HAp) | High (>85% binding to HAp) | Sustained (pH-dependent) | Localized osteoclast apoptosis |

| Bisphosphonate-Functionalized HAp NPs | Bone Lesions / Osteoclasts | Excellent (>80% internalized by OS cells at 24h) | Zero-order kinetics (98% payload released at 48h) | Profound tumor migration inhibition at subnanomolar conc. |

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the analytical checkpoints.

Protocol A: Synthesis of a Bone-Targeting Small Molecule Prodrug

Objective: Conjugate a carboxylic acid-bearing therapeutic payload to bis(diethoxyphosphoryl)methanamine, followed by ester deprotection.

Phase 1: Amide Coupling

-

Activation: Dissolve 1.0 eq of the carboxylic acid drug payload in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Add 1.2 eq of N,N'-Dicyclohexylcarbodiimide (DCC) and 1.2 eq of N-Hydroxysuccinimide (NHS). Stir at room temperature for 2 hours to form the active ester.

-

Conjugation: Add 1.1 eq of bis(diethoxyphosphoryl)methanamine dropwise to the reaction mixture, followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

-

Reaction & Filtration: Stir for 12 hours at room temperature. The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter the mixture through a Celite pad.

-

Purification: Concentrate the filtrate and purify via flash chromatography (Silica gel, typically using a DCM/MeOH gradient).

-

Validation Checkpoint 1: Analyze the purified intermediate via 1 H NMR and 31 P NMR. The presence of the ethyl ester protons (multiplet at ~4.1 ppm and triplet at ~1.3 ppm) and a 31 P chemical shift around +20 to +22 ppm confirms successful conjugation without premature deprotection.

Phase 2: Phosphonate Deprotection Causality Note: Aqueous hydrolysis of phosphonate esters requires harsh boiling in concentrated HCl, which destroys sensitive drug payloads. McKenna's method (using Bromotrimethylsilane) allows for gentle, anhydrous cleavage [1].

-

Silylation: Dissolve the purified conjugate in anhydrous DCM. Cool to 0°C. Add 5.0 eq of Bromotrimethylsilane (TMSBr) dropwise. Let the reaction warm to room temperature and stir for 12 hours.

-

Hydrolysis: Evaporate the volatiles under reduced pressure. Dissolve the resulting silyl ester intermediate in anhydrous Methanol (MeOH) and stir for 2 hours at room temperature to hydrolyze the silyl groups into free phosphonic acids.

-

Isolation: Evaporate the MeOH. Triturate the residue with cold diethyl ether to precipitate the final bone-targeting prodrug.

-

Validation Checkpoint 2: Analyze via 31 P NMR (in D 2 O or DMSO-d 6 ). A complete shift of the phosphorus signal from ~+21 ppm to approximately +12 to +15 ppm, coupled with the disappearance of the ethyl ester peaks in 1 H NMR, validates total deprotection.

Protocol B: Surface Functionalization of Polymeric Nanoparticles

Objective: Formulate PLGA or Hydroxyapatite nanoparticles with a bisphosphonate surface corona for targeted in vivo delivery.

-

Nanoparticle Activation: Suspend COOH-terminated PLGA nanoparticles (10 mg/mL) in MES buffer (pH 5.5). Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (2 mM each). Incubate for 30 minutes at room temperature with gentle shaking.

-

Buffer Exchange: Centrifuge the activated NPs at 15,000 x g for 15 minutes. Discard the supernatant to remove unreacted EDC/NHS and resuspend the pellet in PBS (pH 7.4).

-

Ligand Attachment: Add a pre-deprotected solution of the aminobisphosphonate linker (synthesized via Protocol A, but without a drug payload, ensuring the amine remains free) to the NP suspension. Incubate for 4 hours at room temperature.

-

Washing & Lyophilization: Centrifuge and wash the functionalized NPs three times with deionized water to remove unbound ligand. Lyophilize for long-term storage.

-

Validation Checkpoint 3: Measure the Zeta Potential via Dynamic Light Scattering (DLS). Successful conjugation of the highly negatively charged bisphosphonate groups will result in a significant negative shift in the zeta potential (e.g., from -15 mV to -35 mV) compared to bare nanoparticles.

References

-

Mukaya, H. E., & Mbianda, X. Y. "Synthetic Procedures Leading towards Aminobisphosphonates." Molecules / National Center for Biotechnology Information (PMC). Available at:[Link]

-

Wu, V. M., Mickens, J., & Uskoković, V. "Bisphosphonate-Functionalized Hydroxyapatite Nanoparticles for the Delivery of the Bromodomain Inhibitor JQ1 in the Treatment of Osteosarcoma." ACS Applied Materials & Interfaces / National Center for Biotechnology Information (PMC). Available at:[Link]

-

"Ligand-modified aminobisphosphonate for linking proteins to hydroxyapatite and bone surface." PubMed / National Institutes of Health. Available at:[Link]

Application Notes and Protocols for the Preparation of Flame Retardant Polymers using Bis(diethoxyphosphoryl)methanamine

Introduction: The Imperative for Advanced Flame Retardant Systems in Polymeric Materials

Polymers are ubiquitous in modern society, valued for their versatility, low cost, and desirable physical properties. However, their inherent organic nature often renders them highly flammable, posing significant fire safety risks in applications ranging from electronics and construction to transportation and textiles.[1] The combustion of polymers proceeds through a self-sustaining cycle of heating, decomposition into flammable volatiles, ignition, and the release of further heat.[2] To mitigate these risks, flame retardants are incorporated into polymer matrices to inhibit or suppress the combustion process.[3]

Historically, halogenated compounds were widely used as effective flame retardants. However, growing environmental and health concerns have necessitated a shift towards halogen-free alternatives.[4] Among these, organophosphorus compounds have emerged as a promising class of flame retardants due to their high efficiency and often more favorable toxicological profiles.[5][6] These compounds can exert their flame-retardant effects through various mechanisms in both the gas and condensed phases.[4]

This technical guide focuses on a specific organophosphorus-nitrogen compound, Bis(diethoxyphosphoryl)methanamine , as a potential flame retardant for polymeric materials. While specific data on this compound's flame retardant efficacy is emerging, its chemical structure suggests significant potential. This document provides a comprehensive overview of its probable synthesis, mechanism of action, and detailed protocols for its incorporation into and evaluation within a polymer matrix.

Bis(diethoxyphosphoryl)methanamine: A Profile

Bis(diethoxyphosphoryl)methanamine is an organophosphorus compound containing two phosphonate groups and a central nitrogen atom.

| Property | Value | Source |

| CAS Number | 80474-99-3 | [7] |

| Molecular Formula | C9H23NO6P2 | [7][8] |

| Molecular Weight | 303.23 g/mol | [8] |

| Appearance | (Predicted) Colorless to pale yellow oil | General knowledge |

| Purity | 97% (as commercially available) | [7] |

Synthesis Pathway

While a specific industrial synthesis for flame retardant applications is not widely published, the synthesis of similar aminobisphosphonates is well-documented and can be achieved through methods like the Kabachnik–Fields reaction or variations thereof.[9][10] A plausible synthetic route involves the reaction of an amine source, a carbonyl compound (e.g., formaldehyde or its equivalent), and a dialkyl phosphite.

Caption: Plausible synthesis of Bis(diethoxyphosphoryl)methanamine.

Proposed Flame Retardant Mechanism

The presence of both phosphorus and nitrogen in Bis(diethoxyphosphoryl)methanamine suggests a synergistic flame-retardant effect, likely acting in both the condensed and gas phases.

Condensed Phase Action: Char Formation

Upon heating, organophosphorus compounds can decompose to form phosphoric acid species.[6] These acidic species act as catalysts for the dehydration of the polymer backbone, promoting the formation of a stable, insulating carbonaceous char layer on the polymer surface.[3][11] This char layer serves as a physical barrier, limiting the transport of heat to the underlying polymer and slowing the release of flammable volatile compounds into the gas phase.[5]

Gas Phase Action: Radical Quenching

Simultaneously, the thermal decomposition of Bis(diethoxyphosphoryl)methanamine can release phosphorus-containing radicals (e.g., PO•, HPO•) into the gas phase.[5] These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are crucial for sustaining the combustion chain reaction in the flame.[6] By interrupting this radical chain reaction, the flame intensity is reduced, and combustion is suppressed. The nitrogen component can also release inert gases like ammonia upon decomposition, which can dilute the flammable gases and oxygen in the flame zone.[12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. specialchem.com [specialchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. mdpi.com [mdpi.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. real.mtak.hu [real.mtak.hu]

Technical Support Center: Troubleshooting Low Reactivity of Bis(diethoxyphosphoryl)methanamine in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for challenges encountered when using Bis(diethoxyphosphoryl)methanamine and related α-aminophosphonates in cross-coupling reactions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to help you overcome low reactivity and optimize your synthetic outcomes.

Introduction: Understanding the Reagent

Bis(diethoxyphosphoryl)methanamine is a unique building block, characterized by a central nitrogen atom flanked by two phosphonate esters. This structure presents both opportunities and challenges in cross-coupling catalysis. While the phosphonate moieties can influence the electronic and steric environment of a catalytic center, their coordination behavior and the inherent reactivity of the C-N and C-P bonds require careful consideration of reaction parameters. Low yields or stalled reactions are common hurdles, often stemming from suboptimal catalyst systems, catalyst deactivation, or unfavorable reaction kinetics. This guide will walk you through a logical troubleshooting process, from the most common issues to more nuanced optimization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cross-coupling reaction with Bis(diethoxyphosphoryl)methanamine is showing little to no conversion. Where should I start my troubleshooting?

A: Low to no conversion is a frequent starting point for troubleshooting. A systematic approach is crucial to identify the root cause without consuming excessive time and resources. Begin by verifying the integrity of your reagents and the fundamental reaction setup.

Initial Checks:

-

Reagent Quality:

-

Catalyst and Ligand: Palladium catalysts and phosphine ligands are susceptible to oxidation.[1] Ensure they have been stored under an inert atmosphere. If in doubt, use a freshly opened bottle or a catalyst from a reliable batch. The age and storage conditions of your palladium source, such as Pd(OAc)₂, can significantly impact its activity.[2]

-

Solvent and Base: Anhydrous and degassed solvents are critical, as water and oxygen can deactivate the catalyst.[1] The purity and strength of the base are also paramount for efficient transmetalation.[3]

-

-

Inert Atmosphere: Oxygen is detrimental to many cross-coupling reactions as it can oxidize the active Pd(0) species and phosphine ligands.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents have been properly degassed. Techniques like freeze-pump-thaw cycles or sparging the solvent with inert gas for 15-30 minutes are effective.[1]

Troubleshooting Workflow:

If the initial checks do not resolve the issue, a more detailed investigation into the reaction components is necessary.

Caption: A stepwise approach to troubleshooting low conversion.

Q2: I'm observing low yields, and my starting materials are being consumed. What are the likely side reactions, and how can I mitigate them?

A: Consumption of starting materials without significant product formation points towards competing side reactions. In the context of cross-coupling with aminophosphonates, several side reactions can occur.

-

Protodeboronation: If you are using a boronic acid derivative, this is a common side reaction where the boronic acid reacts with a proton source (like water) to form an arene, consuming your nucleophile.[4] This is often exacerbated by high temperatures and certain bases.[4]

-

Solution: Use fresh, high-purity boronic acid. Ensure your solvent is anhydrous and consider using a milder base.

-

-